molecular formula C20H19BrN2O3S B2860857 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide CAS No. 1797309-07-9

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide

Cat. No. B2860857
M. Wt: 447.35
InChI Key: OECFMEDCBCSERT-UHFFFAOYSA-N
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Description

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a piperidine ring, a thiophene ring, and a carboxamide group . The benzofuran and thiophene rings are aromatic, contributing to the compound’s stability. The piperidine ring provides a site for potential reactions or further modifications .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 5 freely rotating bonds . Its polar surface area is 92 Å2, and it has a molar refractivity of 116.5±0.3 cm3 . Its ACD/LogP is 1.13 .

Scientific Research Applications

Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism and disposition in humans. It is extensively metabolized, primarily via oxidation of the benzofuran ring, with significant excretion via feces. This study highlights the compound's metabolic pathways and potential for treating insomnia (Renzulli et al., 2011).

Receptor Interaction

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent CB1 cannabinoid receptor antagonist, provides insight into molecular interactions with receptors. This study used molecular orbital methods and comparative molecular field analysis to understand the binding interaction, offering a framework for designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Antifungal Activities

Derivatives of benzofuran and piperidine have been explored for their antimicrobial and antifungal properties. For instance, studies on thiourea derivatives demonstrated significant anti-pathogenic activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Enzyme Inhibition

Research on benzofuran carboxamide-N-benzyl pyridinium halide derivatives as new cholinesterase inhibitors indicates potential applications in treating neurodegenerative diseases. These compounds showed potent butyrylcholinesterase inhibitory activity, suggesting their use in developing treatments for conditions like Alzheimer's disease (Abedinifar et al., 2018).

Synthesis and Chemical Properties

Studies on the synthesis of related compounds, such as benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, reveal the versatility and reactivity of these chemical structures. Such research underlines the potential for developing novel compounds with specific biological activities, including drug molecules like benzbromarone and amiodarone (Huang et al., 2019).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the resources I have. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c21-15-10-18(27-12-15)19(24)22-11-13-5-7-23(8-6-13)20(25)17-9-14-3-1-2-4-16(14)26-17/h1-4,9-10,12-13H,5-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECFMEDCBCSERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide

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